molecular formula C15H16N2O5 B13390599 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

Cat. No.: B13390599
M. Wt: 304.30 g/mol
InChI Key: USALUSONPMPEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chromenyl group, which is known for its diverse biological activities. The molecular structure of this compound includes an amino group, a chromenyl group, and a pentanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction is carried out at elevated temperatures, typically between 70-80°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted chromenyl derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chromenyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USALUSONPMPEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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